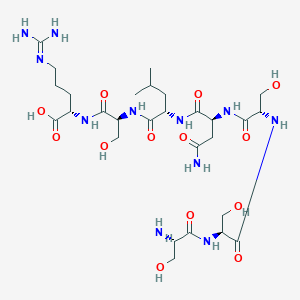![molecular formula C14H21N3O3 B14190153 5-(Azidomethyl)-2-methoxy-1,3-bis[(propan-2-yl)oxy]benzene CAS No. 918446-57-8](/img/structure/B14190153.png)
5-(Azidomethyl)-2-methoxy-1,3-bis[(propan-2-yl)oxy]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Azidomethyl)-2-methoxy-1,3-bis[(propan-2-yl)oxy]benzene is an organic compound that features an azide group attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is the nucleophilic substitution reaction where a halomethyl derivative of the benzene ring reacts with sodium azide in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors to maintain consistent reaction conditions and improve safety when handling azides.
Análisis De Reacciones Químicas
Types of Reactions
5-(Azidomethyl)-2-methoxy-1,3-bis[(propan-2-yl)oxy]benzene can undergo various chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, often leading to the formation of triazoles via click chemistry.
Reduction Reactions: The azide group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The methoxy group can be oxidized to a carbonyl group under strong oxidizing conditions.
Common Reagents and Conditions
Sodium Azide: Used for introducing the azide group.
Palladium Catalyst: Used in reduction reactions.
Strong Oxidizers: Such as potassium permanganate for oxidation reactions.
Major Products
Triazoles: Formed via click chemistry.
Amines: Formed via reduction of the azide group.
Carbonyl Compounds: Formed via oxidation of the methoxy group.
Aplicaciones Científicas De Investigación
5-(Azidomethyl)-2-methoxy-1,3-bis[(propan-2-yl)oxy]benzene has several applications in scientific research:
Biology: Utilized in the labeling of biomolecules due to the reactivity of the azide group.
Industry: Used in the production of advanced materials and polymers.
Mecanismo De Acción
The mechanism of action of 5-(Azidomethyl)-2-methoxy-1,3-bis[(propan-2-yl)oxy]benzene largely depends on the specific reaction it undergoes. For instance, in click chemistry, the azide group reacts with an alkyne to form a triazole ring via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction . This reaction is highly specific and efficient, making it valuable for bioconjugation and material science applications.
Comparación Con Compuestos Similares
Similar Compounds
5-(Azidomethyl)-2′-deoxyuridine: Another azide-containing compound used for DNA labeling.
Azidomethylbenzene: A simpler analog with similar reactivity but fewer functional groups.
Uniqueness
5-(Azidomethyl)-2-methoxy-1,3-bis[(propan-2-yl)oxy]benzene is unique due to its combination of functional groups, which allows for diverse chemical reactivity and applications. The presence of both azide and methoxy groups provides multiple sites for chemical modification, making it a versatile compound in synthetic chemistry.
Propiedades
Número CAS |
918446-57-8 |
|---|---|
Fórmula molecular |
C14H21N3O3 |
Peso molecular |
279.33 g/mol |
Nombre IUPAC |
5-(azidomethyl)-2-methoxy-1,3-di(propan-2-yloxy)benzene |
InChI |
InChI=1S/C14H21N3O3/c1-9(2)19-12-6-11(8-16-17-15)7-13(14(12)18-5)20-10(3)4/h6-7,9-10H,8H2,1-5H3 |
Clave InChI |
UXSIZVNJIVFHBI-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OC1=CC(=CC(=C1OC)OC(C)C)CN=[N+]=[N-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{3-[Dimethyl(octadecyl)silyl]propyl}butanedioic acid](/img/structure/B14190078.png)




![3-[1-(2-Ethoxyanilino)ethylidene]oxolan-2-one](/img/structure/B14190116.png)
![Ethanone, 1-[2-bromo-3-(phenylmethoxy)phenyl]-](/img/structure/B14190128.png)
![5-[(3-Chlorophenyl)methanesulfonyl]-3-methoxy-1,2,4-thiadiazole](/img/structure/B14190134.png)

![3-(Ethyl{2-[2-(2-hydroxyethoxy)ethoxy]ethyl}amino)phenol](/img/structure/B14190148.png)



